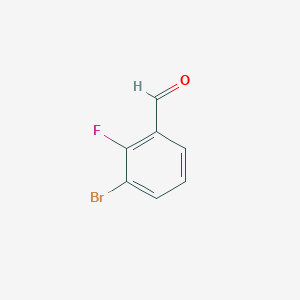

3-Bromo-2-fluorobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAZPCKRSSEQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621588 | |

| Record name | 3-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149947-15-9 | |

| Record name | 3-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-fluorobenzaldehyde (CAS: 149947-15-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-fluorobenzaldehyde is a versatile and highly valuable building block in modern organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom on the benzene ring, provides a scaffold with multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications in drug discovery with a focus on kinase inhibitors, detailed experimental protocols for its use in key synthetic transformations, and a summary of relevant safety information.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of the aldehyde group allows for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The bromine atom is particularly useful for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.[2]

| Property | Value | Reference(s) |

| CAS Number | 149947-15-9 | [1][3] |

| Molecular Formula | C₇H₄BrFO | [1][4] |

| Molecular Weight | 203.01 g/mol | [1][4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 41-46 °C | [1][3] |

| Boiling Point | 138-139 °C at 2.5 mmHg | |

| Purity | ≥98% (GC) | [1] |

| SMILES | O=Cc1cccc(Br)c1F | [5] |

| InChI | InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | [5] |

Applications in Drug Discovery and Organic Synthesis

This compound is a critical intermediate in the synthesis of a variety of bioactive molecules, particularly in the fields of oncology and inflammatory diseases.[1][2] Its utility stems from its ability to serve as a scaffold for the introduction of diverse functionalities, leading to the generation of libraries of compounds for high-throughput screening.

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammation.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: this compound derivatives have been explored as potential EGFR inhibitors.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, leading to cell proliferation, survival, and differentiation.[7][8] The development of inhibitors that can block the ATP-binding site of EGFR is a key strategy in cancer therapy.[9]

-

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors: This compound is also a precursor for the synthesis of p38 MAPK inhibitors.[10] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines and plays a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[11][12] Inhibiting p38 MAPK is a promising therapeutic approach for inflammatory diseases such as rheumatoid arthritis.[10]

Other Applications

Beyond kinase inhibitors, this compound is utilized in the synthesis of:

-

Agrochemicals: As a key intermediate for advanced crop protection chemicals.[2][13]

-

Materials Science: In the development of novel organic materials.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and optimization. A common method involves the bromination of 2-fluorobenzaldehyde. The following is a representative, though not explicitly for the 3-bromo-2-fluoro isomer, procedure for the synthesis of a similar compound, 3-bromo-4-fluorobenzaldehyde, which illustrates the general principles.[14]

Reaction Scheme:

Materials:

-

4-Fluorobenzaldehyde (1.0 mol)

-

Dichloromethane (160 mL)

-

Sodium bromide (1.01 mol)

-

35% Hydrochloric acid (100 mL)

-

8% Sodium hypochlorite aqueous solution (1.02 mol)

-

Pure water

Procedure:

-

Dissolve 1 mol of 4-fluorobenzaldehyde in 160 mL of dichloromethane to obtain solution A.[14]

-

In a separate vessel, dissolve 1.01 mol of sodium bromide in 100 mL of pure water, and while stirring, add 100 mL of 35% hydrochloric acid to obtain solution B.[14]

-

Mix solution A and solution B at a temperature of 20-25 °C.[14]

-

Initiate ultrasonic waves and, under stirring, dropwise add 1.02 mol of 8% sodium hypochlorite aqueous solution over 1 hour.[14]

-

After the addition is complete, continue ultrasonic treatment and stirring for a period to ensure reaction completion.[14]

-

Allow the mixture to stand for phase separation.[14]

-

Separate the dichloromethane phase, wash it with water until neutral, and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).[14]

-

Remove the solvent under reduced pressure to obtain the crude product.[14]

-

The crude product can be further purified by crystallization or column chromatography to yield pure 3-bromo-4-fluorobenzaldehyde.[14]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents at the bromine-bearing position of this compound. The following is a general protocol for a Suzuki-Miyaura coupling reaction.[15][16][17]

Reaction Scheme:

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluorobenzaldehyde.

Signaling Pathways

As mentioned, this compound is a key starting material for the synthesis of inhibitors targeting the EGFR and p38 MAPK signaling pathways. Understanding these pathways is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[7][18] The pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling cascades.[19]

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[12][20] Activation of this pathway by various stimuli, such as cytokines (e.g., TNF-α) and environmental stress, leads to the phosphorylation and activation of a series of kinases, culminating in the activation of p38 MAPK.[11][21] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes like inflammation and apoptosis.[12]

Caption: Overview of the p38 MAPK signaling cascade in response to stress.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes serious eye irritation.[4][5] It is also toxic to aquatic life with long-lasting effects.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features allow for the efficient construction of novel compounds with potential therapeutic applications, especially as kinase inhibitors targeting key signaling pathways involved in cancer and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists working with this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EGFR Signaling Pathway [pfocr.wikipathways.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2] The information is presented to support research and development activities, offering readily accessible data and standardized experimental methodologies.

Core Physical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[3] The following table summarizes its key physical and chemical identifiers.

| Property | Value | Source |

| CAS Number | 149947-15-9 | [4][5] |

| Molecular Formula | C₇H₄BrFO | [4] |

| Molecular Weight | 203.01 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)C=O | [4][6] |

| InChI Key | OUAZPCKRSSEQKB-UHFFFAOYSA-N |

A summary of the quantitative physical properties of this compound is provided in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that slight variations may exist between different sources.

| Physical Property | Value | Source(s) |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 233.7 ± 20.0 °C at 760 mmHg | [7] |

| Density | 1.7 ± 0.1 g/cm³ | [7] |

| Flash Point | >110 °C (230 °F) | |

| Solubility | Slightly soluble in water. | |

| Appearance | White to light yellow powder/crystal | [3] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid. For solids with relatively low melting points like this compound, the boiling point is determined on the molten substance.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the molten compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, corresponding to the vapor-liquid equilibrium.

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is the mass per unit volume of a substance and is a useful parameter for material characterization and quality control.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the molten this compound, and any excess is removed. The filled pycnometer is then weighed.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water). The mass is recorded to determine the exact volume of the pycnometer.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Caption: Steps for Density Determination.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. While comprehensive, authenticated spectra for this compound are not widely available in public databases, this section outlines the expected spectral characteristics based on its structure. Spectroscopic data for isomers such as 3-bromo-4-fluorobenzaldehyde and 5-bromo-2-fluorobenzaldehyde are available and can provide some comparative insights.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm). The aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the aldehyde group (around 190 ppm) and for the six aromatic carbons, with their chemical shifts influenced by the bromine and fluorine substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum should show a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic ring and the aldehyde, and C-Br and C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in approximately a 1:1 ratio) would be observed.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of three reactive sites: the aldehyde group, the bromine atom, and the fluorine atom, which allow for a variety of chemical transformations. It is often used as a key intermediate in the synthesis of potential anti-cancer and anti-inflammatory drugs.[2]

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is classified as an irritant and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (149947-15-9) at Nordmann - nordmann.global [nordmann.global]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 8. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-2-fluorobenzaldehyde molecular weight and formula

This document provides the fundamental chemical properties of 3-Bromo-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Chemical Identity and Properties

The core data for this compound (CAS Number: 149947-15-9) is summarized in the table below.[1][3]

| Identifier | Value |

| Molecular Formula | C₇H₄BrFO[1][3][4][5] |

| Molecular Weight | 203.01 g/mol [3][4][5] |

| IUPAC Name | This compound[3][4] |

| Appearance | White to light yellow powder or crystal[1] |

| Melting Point | 41 - 46 °C[1][3] |

Note on Advanced Requirements: The request for detailed experimental protocols and signaling pathway diagrams (using Graphviz) is not applicable to the presentation of basic molecular data like molecular weight and formula. Such requirements are typically relevant for describing complex biological processes or multi-step experimental workflows, neither of which pertains to the fundamental properties of a single chemical compound.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-2-fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzaldehyde is a versatile aromatic compound with significant applications in organic synthesis, pharmaceutical research, and materials science.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable building block for creating complex molecules and novel materials.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and logical workflows to guide solvent selection and experimental procedures.

Due to the lack of specific quantitative data, this guide provides a robust, generalized experimental protocol that researchers can employ to determine the precise solubility of this compound in solvents of interest.

Experimental Protocol: Determination of Solid Solubility in Organic Solvents

This protocol outlines a standard method for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethylformamide)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Glass stirring rod

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

For solvents with low volatility, the concentration of the dissolved solid can be determined by evaporating the solvent from the filtered solution and weighing the remaining solid residue.

-

-

Spectroscopic or Chromatographic Analysis (Preferred Method):

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or UV-Vis).

-

Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known concentrations is required for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in each solvent based on the determined concentration and express the results in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Quantitative Data Summary

As previously stated, specific quantitative solubility data for this compound in various organic solvents is not widely published. The experimental protocol provided above can be utilized to generate such data. The results of these experiments should be compiled into a clear and structured table for easy comparison, as exemplified below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Dimethylformamide | 25 | Data to be determined | Data to be determined |

Visualizing Experimental and Logical Workflows

To aid in the understanding of the solubility determination process and the principles of solvent selection, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: Logical relationship for predicting solubility based on polarity.

References

In-Depth Structural Analysis and Confirmation of 3-Bromo-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural confirmation of 3-Bromo-2-fluorobenzaldehyde (CAS No. 149947-15-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] This document details the spectroscopic data and experimental protocols essential for its unambiguous identification and characterization.

Physicochemical Properties

This compound is a pale yellow solid with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol .[5][6][7] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 149947-15-9 | [6] |

| Molecular Formula | C₇H₄BrFO | [5][6][7] |

| Molecular Weight | 203.01 g/mol | [5][7] |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 43-46 °C | [6] |

| Boiling Point | 233.7 ± 20.0 °C at 760 mmHg | [8] |

| Density | 1.7 ± 0.1 g/cm³ | [8] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the oxidation of (3-bromo-2-fluorophenyl)methanol.[9]

Experimental Protocol: Synthesis

Materials:

-

(3-bromo-2-fluorophenyl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Diatomaceous earth

Procedure:

-

A solution of (3-bromo-2-fluorophenyl)methanol (e.g., 2.750 g, 13.413 mmol) in dichloromethane (50 mL) is prepared in a round-bottom flask.[9]

-

Manganese dioxide (e.g., 9.32 g, 107.31 mmol) is added to the solution.[9]

-

The reaction mixture is stirred at 45°C overnight.[9]

-

Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the manganese dioxide.[9]

-

The filter cake is washed with dichloromethane.[9]

-

The combined filtrate is concentrated under reduced pressure to yield this compound as a white solid.[9]

A typical yield for this reaction is approximately 83%.[9]

Purification

The crude product obtained from the synthesis can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to achieve high purity (e.g., >98.0% by GC).

Structural Confirmation by Spectroscopic Methods

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 10.19 | dt | 1.3, 0.7 | 1H, -CHO | [9] |

| 8.05 | tdd | 6.8, 3.1, 1.5 | 1H, Ar-H | [9] |

| 7.85 | ddt | 7.9, 6.4, 1.5 | 1H, Ar-H | [9] |

| 7.37 | tdt | 7.8, 1.6, 0.8 | 1H, Ar-H | [9] |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[9]

The downfield shift of the aldehydic proton at 10.19 ppm is characteristic of a benzaldehyde. The complex splitting patterns of the aromatic protons are due to both proton-proton and proton-fluorine couplings.

Expected ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehydic carbon will appear significantly downfield (typically >180 ppm). The aromatic carbons will exhibit splitting due to coupling with the fluorine atom (¹³C-¹⁹F coupling).

Expected ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide information about the electronic environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of the substitution pattern on the aromatic ring.

Expected Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde group (around 1700 cm⁻¹) and C-H stretching vibrations for the aromatic ring and the aldehyde.

Expected Mass Spectrometry (MS)

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (203.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in approximately 1:1 ratio) is expected. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the bromine atom.

Applications in Drug Development and Research

This compound is a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][3][4] Its utility stems from the presence of three reactive sites: the aldehyde group, the bromine atom, and the fluorine atom, which can be selectively functionalized. It is a key intermediate in the development of potential anti-cancer and anti-inflammatory drugs.[1] Furthermore, its fluorescent properties make it a candidate for the development of fluorescent probes for biological imaging.[1]

While specific signaling pathways directly modulated by this compound are not documented in the searched literature, its role as a precursor in the synthesis of bioactive compounds suggests its indirect involvement in various biological processes targeted by the final drug molecules.

Conclusion

The structural analysis of this compound is reliably achieved through a combination of synthetic protocols and spectroscopic methods. The provided ¹H NMR data, in conjunction with the expected outcomes from other spectroscopic techniques, allows for its unequivocal identification. Its significance as a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical sectors underscores the importance of its thorough characterization. Further research into its crystal structure and direct biological activities could provide deeper insights into its properties and potential applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (149947-15-9) at Nordmann - nordmann.global [nordmann.global]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 9. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3-Bromo-2-fluorobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2-fluorobenzaldehyde (C₇H₄BrFO), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Compound Overview

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄BrFO and a molecular weight of approximately 203.01 g/mol .[3][4] Its structure, featuring a bromine and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally verified public data for this specific compound, the following tables summarize the predicted spectroscopic values. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 10.3 - 10.5 | s | - |

| Ar-H | 7.8 - 8.0 | m | - |

| Ar-H | 7.6 - 7.8 | m | - |

| Ar-H | 7.2 - 7.4 | m | - |

Note: The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling between themselves and with the fluorine atom.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-F | 158 - 162 (d, ¹JCF ≈ 250-260 Hz) |

| C-Br | 115 - 120 (d) |

| C-CHO | 135 - 138 (d) |

| Ar-C | 130 - 135 |

| Ar-C | 125 - 130 |

| Ar-C | 120 - 125 |

Note: Carbon signals will show splitting due to coupling with fluorine.

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1700 - 1720 | Strong |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| C-Br Stretch | 550 - 650 | Medium |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Identity | Relative Intensity |

| 202/204 | [M]⁺ (Molecular Ion) | High (Isotopic pattern for Br) |

| 201/203 | [M-H]⁺ | Medium |

| 173/175 | [M-CHO]⁺ | Medium |

| 123 | [M-Br]⁺ | Medium |

| 95 | [C₆H₄F]⁺ | Medium |

| 75 | [C₆H₃]⁺ | Low |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (for ¹H NMR).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16 or more for good signal-to-noise.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions. Analyze the isotopic distribution pattern for bromine.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Reactivity Profile of 3-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-fluorobenzaldehyde is a highly versatile and valuable aromatic compound in the fields of organic synthesis, pharmaceutical research, and materials science.[1] Its unique structural arrangement, featuring an aldehyde functional group and two distinct halogen substituents (bromine and fluorine) on the benzene ring, imparts a rich and specific reactivity profile. This guide provides a comprehensive overview of its chemical properties, core reactivity, and applications in synthesizing complex molecules. The strategic positioning of the bromo, fluoro, and aldehyde groups allows for a range of transformations, making it a critical intermediate in the development of pharmaceuticals, agrochemicals, and novel functional materials.[1][2] This document details key reaction types, presents quantitative data in structured tables, provides exemplary experimental protocols, and visualizes reaction pathways to serve as a technical resource for laboratory and development professionals.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. It is typically a white to pale yellow solid, slightly soluble in water, and should be stored away from light and oxidizing agents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 149947-15-9 | [2][5][6] |

| Molecular Formula | C₇H₄BrFO | [5][6] |

| Molecular Weight | 203.01 g/mol | [5][6][7] |

| Melting Point | 43-46 °C | [3][8] |

| Boiling Point | 337.5 °C at 760 mmHg | [8] |

| Flash Point | >110 °C | [3] |

| Density | 1.685 g/cm³ | [8] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC(=C(C(=C1)Br)F)C=O | [3][5][8] |

| InChIKey | OUAZPCKRSSEQKB-UHFFFAOYSA-N |[3][5][8] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data Interpretation |

|---|---|

| ¹H NMR | Expected signals in the aromatic region (7.0-8.0 ppm) and a distinct aldehyde proton signal (9.5-10.5 ppm). Coupling patterns will be influenced by both bromine and fluorine substituents. |

| ¹³C NMR | Characteristic peak for the carbonyl carbon (185-195 ppm) and signals for the aromatic carbons, with chemical shifts influenced by the C-F and C-Br bonds. |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the aldehyde (approx. 1700 cm⁻¹) and bands corresponding to C-H aromatic stretching and C-X (C-F, C-Br) vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (203.01), with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

Core Chemical Reactivity

The reactivity of this compound is governed by three primary features: the aldehyde group, the carbon-bromine bond, and the electron-deficient aromatic ring. The interplay between the electron-withdrawing effects of the aldehyde, fluorine, and bromine substituents defines its synthetic utility.

Reactions at the Aldehyde Group

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions. It can be readily transformed into other functional groups:

-

Oxidation: Can be oxidized to the corresponding 3-bromo-2-fluorobenzoic acid using standard oxidizing agents.

-

Reduction: Can be reduced to 3-bromo-2-fluorobenzyl alcohol using reducing agents like sodium borohydride.

-

Condensation Reactions: Reacts with amines and related nucleophiles to form imines, which can be key intermediates for the synthesis of heterocyclic compounds like quinazolines.[9][10]

Reactions at the Carbon-Bromine Bond

The C-Br bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This is one of the most powerful applications of this molecule, where the bromine atom is substituted with an aryl, vinyl, or alkyl group from a boronic acid or ester partner.[11][12] This reaction is fundamental for constructing biaryl structures commonly found in pharmaceuticals.[13]

-

Other Cross-Coupling Reactions: It can also participate in other palladium-catalyzed reactions such as Stille, Heck, and Sonogashira couplings.

Reactivity of the Aromatic Ring

The combined electron-withdrawing nature of the fluorine, bromine, and aldehyde groups deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this electronic profile makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly at the fluorine-bearing carbon, though this requires a strong nucleophile and specific conditions.

The diagram below provides a high-level overview of the molecule's principal reaction pathways.

Caption: Figure 1: General Reactivity Profile

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone intermediate for synthesizing complex, high-value molecules, particularly heterocyclic structures for pharmaceutical applications.[1][3][4]

Application: Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of N-heterocycles with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[9][14] this compound serves as a key building block in their synthesis, often through condensation with an appropriate amino-functionalized precursor followed by cyclization.

The logical workflow for a generalized synthesis of a quinazoline derivative is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound (149947-15-9) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 3-Bromo-2-fluorobenzaldehyde, a versatile building block in medicinal chemistry and materials science. The regioselectivity of EAS reactions on this polysubstituted benzene ring is dictated by the interplay of the electronic and steric effects of the bromo, fluoro, and aldehyde substituents. This document outlines the theoretical basis for predicting the reaction's outcome, supported by experimental evidence, and provides a detailed experimental protocol for the nitration of this compound.

Core Concepts: Predicting Regioselectivity

The orientation of electrophilic attack on the this compound ring is a consequence of the directing effects of the existing substituents.

-

The Aldehyde Group (-CHO): This group is a powerful deactivator of the aromatic ring towards electrophilic attack due to its electron-withdrawing resonance and inductive effects. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C5).

-

The Bromo (-Br) and Fluoro (-F) Groups: Halogens are also deactivating groups due to their strong inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated to the ring through resonance, a phenomenon that preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. Consequently, halogens are considered ortho, para-directors.

In the case of this compound, the directing effects of the substituents converge to strongly favor substitution at a single position. The aldehyde group at C1 directs incoming electrophiles to C5 (meta). The fluorine atom at C2 directs to C4 (ortho) and C6 (para). The bromine atom at C3 directs to C5 (ortho) and C1 (para, which is already substituted). The directing vectors of the bromo and aldehyde groups strongly align towards the C5 position. The fluorine's ortho-directing effect to C5 (relative to the bromine) further reinforces this outcome. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.

This prediction is substantiated by experimental findings in the scientific literature, which report the regioselective nitration of this compound to yield 3-Bromo-2-fluoro-5-nitrobenzaldehyde.[1][2]

Experimental Data

The nitration of this compound has been reported to proceed with high regioselectivity. The following table summarizes the key quantitative data for this reaction.

| Reactant | Electrophile Source | Product | Yield | Reference |

| This compound | H₂SO₄/HNO₃ | 3-Bromo-2-fluoro-5-nitrobenzaldehyde | 75% | [1] |

Experimental Protocol: Nitration of this compound

The following protocol is adapted from the synthesis of 3-Bromo-2-fluoro-5-nitrobenzaldehyde as described in the scientific literature.[1]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in concentrated sulfuric acid at 0 °C, a solution of fuming nitric acid (1.1 equivalents) in concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at 0 °C for a specified time, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford the pure 3-Bromo-2-fluoro-5-nitrobenzaldehyde.

Visualization of Directing Effects

The logical workflow for determining the site of electrophilic aromatic substitution on this compound can be visualized as a decision-making process based on the directing effects of the substituents.

Caption: Predicting the major product of EAS on this compound.

References

A Researcher's Comprehensive Guide to the Safe Handling and Storage of 3-Bromo-2-fluorobenzaldehyde

This guide provides an in-depth analysis of the critical safety protocols, handling procedures, and storage requirements for 3-Bromo-2-fluorobenzaldehyde (CAS No. 149947-15-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Understanding the Hazard Profile of this compound

This compound is a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] However, its utility is accompanied by a distinct hazard profile that necessitates careful management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[3]

The primary hazards associated with this compound include:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

It is imperative for all personnel to thoroughly understand these risks before handling the compound.

Physical and Chemical Properties Summary

| Property | Value | Source |

| CAS Number | 149947-15-9 | [3] |

| Molecular Formula | C₇H₄BrFO | [4][5] |

| Molecular Weight | 203.01 g/mol | [4] |

| Appearance | Off-white to light yellow solid/crystal | [3][6] |

| Melting Point | 43 - 46 °C (109.4 - 114.8 °F) | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][8]

-

Eyewash Stations and Safety Showers: These must be readily accessible in any laboratory where the compound is handled to provide immediate decontamination in case of accidental exposure.[3][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[10] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[10] Standard prescription glasses do not offer adequate protection.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use.[11]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7] Ensure that footwear is closed-toe.[9]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used.[3]

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Experimental Protocols

Adherence to meticulous handling practices is paramount to preventing exposure and ensuring experimental reproducibility.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly donned. Have spill cleanup materials readily available.

-

Dispensing: As this compound is a solid, avoid generating dust during transfer. Use appropriate tools (e.g., a spatula) for weighing and transferring the compound.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3] Decontaminate all equipment used.

Storage and Stability: Preserving Chemical Integrity

Proper storage is crucial for maintaining the stability and purity of this compound. Aromatic aldehydes can be susceptible to oxidation and other forms of degradation.[13][14]

Storage Recommendations:

-

Container: Keep the compound in a tightly sealed container to prevent exposure to air and moisture.[3][12]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][12] Some suppliers recommend refrigeration.[3]

-

Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere to prevent oxidation.[12]

-

Light Sensitivity: The compound is noted to be light-sensitive, so storage in an opaque or amber container is recommended.[3]

Incompatible Materials:

-

Strong Oxidizing Agents: Avoid storage near strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[3][15]

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures:

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][12]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][7][12] Seek medical attention if irritation persists.[3]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][7][12]

-

Ingestion: Do NOT induce vomiting.[7][12] Rinse the mouth with water and seek immediate medical attention.[3][7]

Caption: Spill Response Workflow for this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed container.[8]

-

Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[3] Do not dispose of it down the drain.[16]

By integrating these principles of safety, handling, and storage into all laboratory workflows, researchers can mitigate the risks associated with this compound, ensuring a safe environment conducive to scientific advancement.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (149947-15-9) at Nordmann - nordmann.global [nordmann.global]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 149947-15-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. wcu.edu [wcu.edu]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. uah.edu [uah.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

3-Bromo-2-fluorobenzaldehyde melting point and boiling point

An In-depth Technical Guide to 3-Bromo-2-fluorobenzaldehyde

For professionals in research, and drug development, a comprehensive understanding of the physicochemical properties of key chemical intermediates is paramount. This guide provides detailed information on the melting and boiling points of this compound, a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4]

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is a fundamental aspect of compound characterization and purity assessment. The data for this compound is summarized below.

| Property | Value | Source |

| Melting Point | 43-46 °C | [5][6] |

| 41-45 °C | [7][8] | |

| Boiling Point | 337.5 °C at 760 mmHg | [5] |

| 233.7 ± 20.0 °C at 760 mmHg | [6] | |

| Molecular Formula | C₇H₄BrFO | |

| Molecular Weight | 203.01 g/mol | |

| Appearance | White to light yellow powder/crystal | [7][8] |

| CAS Number | 149947-15-9 | [5][6][7][8] |

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points, adapted from standard laboratory practices.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and the small sample size required.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[6][7]

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range). A narrow melting range (1-2 °C) is indicative of a pure compound.[6]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a retort stand and insert the thermometer assembly, ensuring the heat-transfer oil is above the side arm of the Thiele tube.[10]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame.[8] The shape of the tube promotes the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[8][10]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8][10] Record this temperature.

Logical Workflow: Synthesis of Halogenated Benzaldehydes

The synthesis of compounds like this compound often involves electrophilic aromatic substitution on a substituted benzene precursor. The following diagram illustrates a generalized workflow for the bromination of a fluorobenzaldehyde, a common synthetic route.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (149947-15-9) at Nordmann - nordmann.global [nordmann.global]

- 4. nbinno.com [nbinno.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Bromofluorobenzaldehyde Isomers (C7H4BrFO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal isomers of the chemical formula C7H4BrFO, focusing on the bromofluorobenzaldehyde series. These halogenated aromatic aldehydes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details their IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological activities, offering a valuable resource for professionals in chemical and biomedical research.

IUPAC Nomenclature and Structural Isomers

The molecular formula C7H4BrFO most commonly corresponds to a benzaldehyde scaffold substituted with one bromine and one fluorine atom. The relative positions of the bromo, fluoro, and formyl groups on the benzene ring give rise to several structural isomers. The most frequently encountered and commercially available isomers are:

-

2-Bromo-3-fluorobenzaldehyde

-

3-Bromo-4-fluorobenzaldehyde

-

4-Bromo-2-fluorobenzaldehyde

-

5-Bromo-2-fluorobenzaldehyde

Physicochemical and Spectroscopic Data

The quantitative data for the primary bromofluorobenzaldehyde isomers are summarized in the tables below for easy comparison. This data is essential for their identification, characterization, and application in synthesis.

Table 1: Physical Properties of Bromofluorobenzaldehyde Isomers

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 2-Bromo-3-fluorobenzaldehyde | 149947-15-9 | 203.01 | N/A | N/A |

| 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | 203.01 | 31-33 | 138-139 / 2.5 |

| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | 203.01 | 58-62[1] | 42 / 19[1] |

| 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | 203.01 | N/A | 230 |

Table 2: Spectroscopic Data for Bromofluorobenzaldehyde Isomers

| IUPAC Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Bromo-4-fluorobenzaldehyde | 9.92 (d, J = 1.8 Hz, 1H), 7.72 (t, J = 7.2 Hz, 1H), 7.60 – 7.45 (m, 2H) | 189.77, 160.71, 158.21, 137.20, 134.44, 126.39, 116.71, 116.50, 116.15, 115.92 |

| 4-Bromo-2-fluorobenzaldehyde | 10.3 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.5 (t, 1H) | 187.5 (d, J=4.1 Hz), 163.4 (d, J=262.0 Hz), 133.0 (d, J=3.0 Hz), 130.2, 128.5 (d, J=13.1 Hz), 126.7 (d, J=4.1 Hz), 116.8 (d, J=23.1 Hz) |

| 5-Bromo-2-fluorobenzaldehyde | 10.3 (s, 1H), 8.1 (d, 1H), 7.7 (m, 1H), 7.2 (t, 1H) | 187.5 (d, J=5.5 Hz), 162.1 (d, J=255.0 Hz), 136.9 (d, J=8.9 Hz), 131.5, 125.1 (d, J=23.6 Hz), 119.5 (d, J=4.1 Hz), 117.2 (d, J=22.0 Hz) |

Note: NMR data is typically recorded in CDCl₃ and chemical shifts are referenced to TMS. The provided data is a compilation from available literature and may vary slightly based on experimental conditions.

Experimental Protocols: Synthesis of Isomers

The following sections provide detailed methodologies for the synthesis of key bromofluorobenzaldehyde isomers.

Synthesis of 3-Bromo-4-fluorobenzaldehyde

A common method for the synthesis of 3-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde.[2]

Materials:

-

4-fluorobenzaldehyde

-

Dichloromethane

-

Sodium bromide

-

35% Hydrochloric acid

-

8% Sodium hypochlorite aqueous solution

Procedure:

-

Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.[2]

-

In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and then add 100 mL of 35% hydrochloric acid while stirring to create solution B.[2]

-

Mix solutions A and B at a temperature of 20-25 °C.[2]

-

Introduce ultrasonic waves to the mixture and begin dropwise addition of 1.02 moles of an 8% sodium hypochlorite aqueous solution over 1 hour with continuous stirring.[2]

-

After the addition is complete, continue ultrasonic treatment and stirring at the same temperature.

-

Allow the mixture to stand for phase separation.

-

Separate the dichloromethane phase and wash it until neutral, then dry and remove the solvent to obtain the crude product.[2]

-

The crude product can be purified by bulk melting crystallization at 31 °C to yield the pure 3-bromo-4-fluorobenzaldehyde.[2]

Synthesis of 5-Bromo-2-fluorobenzaldehyde

This isomer can be synthesized via the electrophilic bromination of 2-fluorobenzaldehyde.

Materials:

-

2-fluorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Aluminum trichloride (catalyst)

-

Dichloromethane

Procedure:

-

The reaction is typically carried out in a solvent such as dichloromethane.

-

The reaction may be catalyzed by a Lewis acid like aluminum trichloride.[3]

-

The process generally involves maintaining a low temperature initially before allowing the reaction to proceed at room temperature.[3]

An alternative described method involves the following:

Materials:

-

1-bromo-4-fluorobenzene

-

N,N-diisopropylamine

-

n-Butyllithium (n-BuLi) in hexane

-

Tetrahydrofuran (THF)

-

Methyl formate

Procedure:

-

To a solution of N,N-diisopropylamine (1.1 eq) in dry THF at -78°C, add n-BuLi (1.2 eq).[4]

-

Stir the mixture for 30 minutes, then add 1-bromo-4-fluorobenzene (1 eq) in dry THF.[4]

-

Stir the resulting mixture at -78°C for 2 hours.[4]

-

Add methyl formate (1.1 eq) and stir for an additional 30 minutes at -78°C.[4]

-

Allow the reaction to warm to room temperature and stir for another hour.[4]

-

Dilute the reaction with water and extract the aqueous layer with ethyl acetate.[4]

-

Combine the organic extracts, wash with brine, dry over sodium sulfate, filter, and evaporate the solvent.[4]

-

Purify the residue by column chromatography to obtain 5-bromo-2-fluorobenzaldehyde.[4]

Biological Activity and Signaling Pathways

Substituted benzaldehydes are a class of compounds with diverse and significant biological activities. While specific data on the C7H4BrFO isomers is emerging, the broader class of benzaldehyde derivatives has been shown to possess anti-inflammatory and anti-cancer properties.

Anti-Inflammatory and Antioxidant Potential

Halogenated aromatic compounds have demonstrated antioxidative and anti-inflammatory activities.[5] Studies on related benzaldehyde derivatives have shown that they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[6][7]

The underlying mechanism for these anti-inflammatory effects often involves the modulation of key signaling pathways. Benzaldehyde derivatives have been shown to inactivate the NF-κB pathway by preventing the phosphorylation of IκB.[6] Additionally, they can inhibit the phosphorylation of ERK and p38 in the MAPK signaling pathway.[7][8]

Anti-Cancer Activity

Benzaldehyde and its derivatives have been investigated as potential anti-cancer agents.[9] They have been shown to inhibit the growth of various cancer cell lines and can overcome treatment resistance.[9][10] A key mechanism of action is the targeting of the 14-3-3ζ protein, which disrupts its interaction with client proteins involved in cell survival and proliferation, such as c-Raf and STAT3.[10][11] This interference leads to the suppression of downstream signaling pathways like mTOR and ERK.[10]

A significant finding is the ability of benzaldehyde to suppress epithelial-mesenchymal plasticity (EMP), a process that contributes to cancer metastasis and treatment resistance.[9][12] This is achieved by targeting the interaction between 14-3-3ζ and a phosphorylated form of histone H3 (H3S28ph).[9][10]

Mandatory Visualizations

General Synthetic Workflow for Bromofluorobenzaldehydes

Caption: General synthetic routes to bromofluorobenzaldehydes.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway.

Proposed Anti-Cancer Signaling Pathway

Caption: Proposed mechanism of anti-cancer activity.

References

- 1. nbinno.com [nbinno.com]

- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]

- 4. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]

- 5. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]